3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide
Description
The compound 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide features a pyrazole core substituted with:
- A 4-fluorophenyl group at position 3, enhancing metabolic stability and hydrophobic interactions.
- A methyl group at position 1, influencing steric and electronic properties.
- A carboxamide at position 5, linked to a 1,3,6-trimethyl-2,2-dioxido-benzothiadiazole moiety.
Properties
IUPAC Name |
5-(4-fluorophenyl)-2-methyl-N-(1,3,6-trimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O3S/c1-12-9-17-18(26(4)30(28,29)25(17)3)10-15(12)22-20(27)19-11-16(23-24(19)2)13-5-7-14(21)8-6-13/h5-11H,1-4H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITJZPOJADFSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1NC(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F)N(S(=O)(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-fluorophenyl)-1-methyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1H-pyrazole-5-carboxamide is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound features a complex structure characterized by:
- A pyrazole core.
- A 4-fluorophenyl substituent.
- A thiadiazole moiety with dioxido groups.
The biological activity of this compound is hypothesized to arise from its ability to interact with various biological targets. The presence of the pyrazole and thiadiazole rings suggests potential interactions with enzymes and receptors involved in cellular signaling pathways.
Potential Targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes linked to cancer progression or viral replication.
- Receptor Modulation : It could modulate receptors involved in inflammatory responses or apoptosis.
Antiviral Activity
Recent studies have indicated that pyrazole derivatives exhibit antiviral properties. For example:
- Compounds similar to the target compound have shown significant inhibition against viruses such as HSV-1 and JUNV in Vero cells with IC50 values ranging from 4.5 to 6.6 μg/100 μl .
Anticancer Properties
Research has highlighted the potential of thiadiazole-containing compounds in cancer therapy:
- A study reported that derivatives with similar structures showed cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents .
Study 1: Antiviral Efficacy
In a study focused on heterocyclic compounds with antiviral properties, derivatives exhibited up to 91% inhibition of HSV replication at concentrations of 50 μM. The evaluated compounds demonstrated low cytotoxicity (CC50 values around 600 μM), suggesting a favorable therapeutic index .
Study 2: Cytotoxicity Assessment
A separate investigation assessed the cytotoxic effects of thiadiazole derivatives on human cancer cell lines. The results indicated that certain modifications to the thiadiazole structure enhanced cytotoxicity significantly compared to unmodified counterparts .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features of Pyrazole Carboxamide Derivatives
Key Observations:
- The target compound’s benzothiadiazole sulfone is structurally unique compared to thiadiazoles () or thiadiazines (). This group may enhance solubility and hydrogen-bonding capacity.
- 4-Fluorophenyl is a common substituent (Evidences 4, 7, 15), likely chosen for its balance of electronegativity and metabolic resistance.
- Methyl groups on the benzothiadiazole (target) contrast with bulkier substituents like cyclohexylmethyl (), suggesting tailored steric effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
